molecular formula C21H25N3O4 B11498670 Methyl 4-(2-{[(1H-1,3-benzodiazol-2-YL)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-4-oxobutanoate

Methyl 4-(2-{[(1H-1,3-benzodiazol-2-YL)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-4-oxobutanoate

Cat. No.: B11498670
M. Wt: 383.4 g/mol
InChI Key: GSGIAGROOMDEJH-LJWNSAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-{[(1H-1,3-benzodiazol-2-YL)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-4-oxobutanoate is a complex organic compound that features a benzodiazole moiety, a cyclohexene ring, and a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-{[(1H-1,3-benzodiazol-2-YL)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-4-oxobutanoate typically involves multiple steps:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Attachment of the Benzodiazole to the Cyclohexene Ring: This step involves the reaction of the benzodiazole with a cyclohexene derivative under conditions that promote nucleophilic substitution.

    Introduction of the Butanoate Ester Group: The final step involves esterification of the intermediate compound with butanoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{[(1H-1,3-benzodiazol-2-YL)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodiazole or cyclohexene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonates under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-(2-{[(1H-1,3-benzodiazol-2-YL)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2-{[(1H-1,3-benzodiazol-2-YL)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-4-oxobutanoate depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The compound’s functional groups can participate in various chemical reactions, influencing its behavior in synthetic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-{[(1H-1,3-benzodiazol-2-YL)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-4-oxobutanoate: Similar compounds include other benzodiazole derivatives, cyclohexene derivatives, and butanoate esters.

Uniqueness

    Structural Complexity: The combination of benzodiazole, cyclohexene, and butanoate ester groups makes this compound unique.

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

methyl (4Z)-4-[2-(1H-benzimidazol-2-ylmethylimino)-4,4-dimethyl-6-oxocyclohexylidene]-4-hydroxybutanoate

InChI

InChI=1S/C21H25N3O4/c1-21(2)10-15(20(17(26)11-21)16(25)8-9-19(27)28-3)22-12-18-23-13-6-4-5-7-14(13)24-18/h4-7,25H,8-12H2,1-3H3,(H,23,24)/b20-16-,22-15?

InChI Key

GSGIAGROOMDEJH-LJWNSAJESA-N

Isomeric SMILES

CC1(CC(=NCC2=NC3=CC=CC=C3N2)/C(=C(\CCC(=O)OC)/O)/C(=O)C1)C

Canonical SMILES

CC1(CC(=NCC2=NC3=CC=CC=C3N2)C(=C(CCC(=O)OC)O)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.